(S)-Norlaudanosoline
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Overview
Description
(S)-norlaudanosoline is a norlaudanosoline. It is an enantiomer of a (R)-norlaudanosoline.
Scientific Research Applications
Biosynthesis in Yeast
(S)-Norlaudanosoline is involved in the biosynthesis of certain alkaloids in yeast. Li and Smolke (2016) demonstrated the engineering of yeast to produce noscapine, a potential anticancer drug, from norlaudanosoline. They achieved this by reconstituting a 14-step biosynthetic pathway from norlaudanosoline in yeast, using 16 plant enzymes. This method enabled the production of noscapine and related pathway intermediates, advancing drug discovery in this field (Li & Smolke, 2016).
Enzyme Characterization
The enzyme dynamics involved in alkaloid biosynthesis using (S)-Norlaudanosoline have been studied. Chang, Hagel, and Facchini (2015) focused on O-methyltransferases in the medicinal plant Glaucium flavum, using norlaudanosoline as a substrate. Their work contributes to understanding the enzymatic processes in alkaloid biosynthesis (Chang, Hagel, & Facchini, 2015).
Neuroblastoma Cell Research
(S)-Norlaudanosoline's role in endogenous morphine synthesis in human neuroblastoma cells was explored by Boettcher et al. (2005). They found that human neuroblastoma cells can synthesize morphine, with (S)-Norlaudanosoline being a key precursor in this process. This discovery is significant for understanding the biosynthesis of morphine in human cells (Boettcher et al., 2005).
Machine Learning in Alkaloid Production
Vavricka et al. (2021) applied machine learning to predict and select plant enzymes that could work with norlaudanosoline in microbial biosynthesis pathways. This innovative approach can enhance the production of benzylisoquinoline alkaloids, demonstrating the potential of machine learning in biotechnological applications (Vavricka et al., 2021).
Metabolic Profiling
Cardoso-Taketa et al. (2008) used metabolic profiling to analyze Galphimia glauca, which involves norlaudanosoline. Their research aimed at understanding the plant's anxiolytic and sedative properties, providing insights into the role of norlaudanosoline in these medicinal effects (Cardoso-Taketa et al., 2008).
properties
Product Name |
(S)-Norlaudanosoline |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m0/s1 |
InChI Key |
ABXZOXDTHTTZJW-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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